molecular formula C13H16N4O B13819197 4(3H)-Pteridinone, 3-cyclohexyl-2-methyl- CAS No. 34594-42-8

4(3H)-Pteridinone, 3-cyclohexyl-2-methyl-

Cat. No.: B13819197
CAS No.: 34594-42-8
M. Wt: 244.29 g/mol
InChI Key: AXGWENQUODTRRH-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methyl-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The unique structure of 3-Cyclohexyl-2-methyl-4(3H)-pteridinone makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-methyl-4(3H)-pteridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-amino-4-cyclohexyl-6-methylpyrimidine with formamide, followed by cyclization to form the pteridinone ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 3-Cyclohexyl-2-methyl-4(3H)-pteridinone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-methyl-4(3H)-pteridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropteridinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pteridine derivatives with varying degrees of oxidation.

    Reduction: Dihydropteridinone derivatives.

    Substitution: Substituted pteridinone compounds with different functional groups.

Scientific Research Applications

3-Cyclohexyl-2-methyl-4(3H)-pteridinone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-methyl-4(3H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(3H)-pteridinone: Lacks the cyclohexyl group, resulting in different biological activities.

    4(3H)-Pteridinone: A simpler structure without the methyl and cyclohexyl groups.

    6,7-Dimethyl-4(3H)-pteridinone: Contains additional methyl groups, leading to variations in reactivity and applications.

Uniqueness

3-Cyclohexyl-2-methyl-4(3H)-pteridinone is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

34594-42-8

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

3-cyclohexyl-2-methylpteridin-4-one

InChI

InChI=1S/C13H16N4O/c1-9-16-12-11(14-7-8-15-12)13(18)17(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

AXGWENQUODTRRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CN=C2C(=O)N1C3CCCCC3

Origin of Product

United States

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